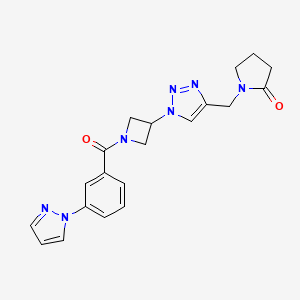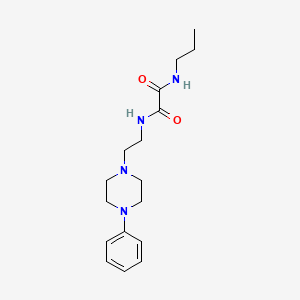
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide” is a compound that has been studied for its potential biological activities . It is a hybrid molecule designed by combining pharmacophoric elements of aminotetralin and piperazine molecular fragments derived from known dopamine receptor agonist and antagonist molecules .
Synthesis Analysis
The synthesis of such compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis procedure for a similar compound involves a solution of the starting compound, triethylamine, the corresponding carboxylic acid, and PPAA in dry DMF stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound is complex and is derived from the combination of aminotetralin and piperazine molecular fragments . The structure is designed to exhibit high affinity and selectivity for the D3 receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis . These reactions lead to the formation of the desired compound with the necessary pharmacophoric elements .Scientific Research Applications
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which share a similar structure with the compound , were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Ligand in Catalytic Reactions
Anticonvulsant Activity
A new series of aryl (4-phenylpiperazin-1-yl)methanethione derivatives were designed, synthesized, and evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase .
Mechanism of Action
Target of Action
The compound N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, also known as N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propylethanediamide, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory processes .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This enhances cholinergic neurotransmission, which is crucial for learning and memory . The compound’s action on AChE can influence various biochemical pathways related to cognitive function.
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can potentially alleviate symptoms of diseases characterized by cholinergic deficiency, such as Alzheimer’s disease . .
properties
IUPAC Name |
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFGLYUZCFGQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)
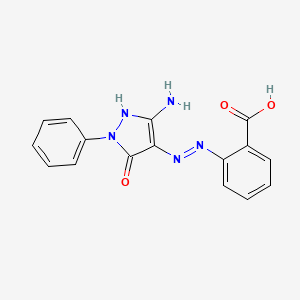
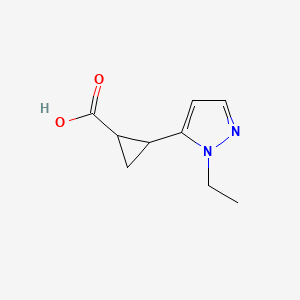
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)
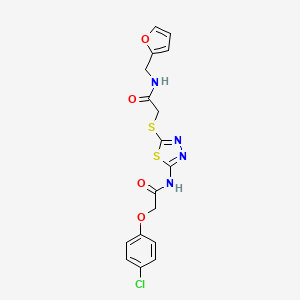

![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)
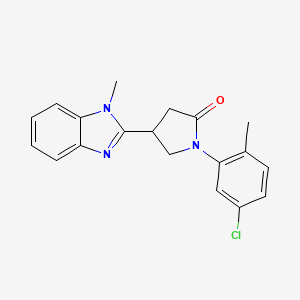
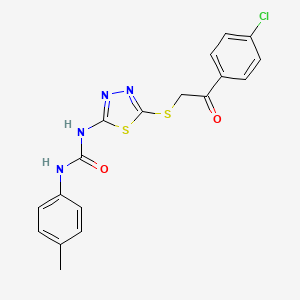
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)

